molecular formula C10H10O4 B6619425 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid CAS No. 1551246-61-7

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

Cat. No. B6619425
CAS RN: 1551246-61-7
M. Wt: 194.18 g/mol
InChI Key: ZJXTYXZCMOXIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid (7-OH-BFA) is a naturally occurring compound found in a variety of plants and animals. It is a member of the benzofuran family of compounds, which are known for their diverse biological activities. 7-OH-BFA has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, anti-bacterial, and anti-cancer agent.

Scientific Research Applications

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-bacterial, and anti-cancer agent. In animal studies, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been shown to reduce inflammation and pain, and to have anti-bacterial and anti-cancer effects. In addition, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to have anti-inflammatory and anti-tumor effects in cell culture studies.

Mechanism of Action

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to act through several mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, interleukin-1β, and interleukin-6. Additionally, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to inhibit the activity of cyclooxygenase-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. Finally, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to inhibit the activity of nuclear factor-κB, a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to have a variety of biochemical and physiological effects. In animal studies, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to reduce inflammation and pain, and to have anti-bacterial and anti-cancer effects. In addition, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to reduce the production of pro-inflammatory cytokines, to inhibit the activity of cyclooxygenase-2, and to inhibit the activity of nuclear factor-κB.

Advantages and Limitations for Lab Experiments

The use of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid in laboratory experiments has several advantages. It is a naturally occurring compound, so it is readily available and inexpensive. Additionally, it is a highly soluble compound, making it easy to work with in experiments. However, there are some limitations to using 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid in laboratory experiments. For example, it is a relatively unstable compound, making it difficult to store and work with over time. Additionally, the effects of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid may vary depending on the experimental conditions, making it difficult to replicate results.

Future Directions

The potential therapeutic applications of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid are still being explored. Future research could focus on the development of new synthetic methods for 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid, as well as the development of new methods for the delivery of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid to target tissues. Additionally, further research could be done to explore the effects of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid on other diseases, such as autoimmune disorders and neurological disorders. Finally, further research could be done to explore the potential synergistic effects of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid when combined with other compounds.

Synthesis Methods

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid can be synthesized from various sources, including the oxidation of benzofuran, the condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate, and the reduction of 7-hydroxybenzofuran. It can also be synthesized from the reaction of ethyl acetoacetate with 2-hydroxybenzaldehyde in the presence of a catalytic amount of boron trifluoride.

properties

IUPAC Name

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,6,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXTYXZCMOXIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

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